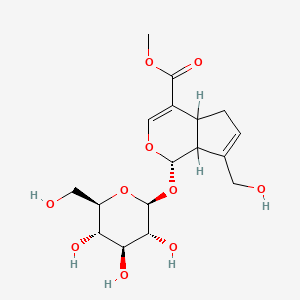
Geniposide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features multiple hydroxyl groups and a tetrahydropyran ring, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Geniposide typically involves multi-step organic reactions. These steps may include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of the ester group may produce primary alcohols.
科学研究应用
Pharmacological Properties
Geniposide exhibits a wide range of pharmacological effects, making it a promising candidate for various therapeutic applications. The primary areas of research include:
- Hepatoprotective Effects : this compound has been shown to reduce liver inflammation and hepatocyte apoptosis, effectively protecting against liver damage. It modulates lipid metabolism and reduces oxidative stress, thus showcasing its potential in treating liver disorders .
- Anti-Diabetic Effects : Studies have demonstrated that this compound can significantly lower blood glucose levels in diabetic models by inhibiting key enzymes involved in glucose metabolism. It enhances insulin secretion and improves glucose homeostasis through multiple signaling pathways .
- Anti-Cancer Activity : this compound has displayed cytotoxic effects against various cancer cell lines, including diffuse large B-cell lymphoma. It inhibits cell proliferation and migration, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research indicates that this compound can protect neurons from oxidative stress and inflammation, making it a candidate for neurodegenerative diseases. It has been shown to improve cognitive function in animal models of stress-induced depression .
- Anti-Inflammatory Effects : this compound exerts anti-inflammatory actions by modulating immune responses and reducing the release of pro-inflammatory cytokines in models of acute lung injury and sepsis .
Case Studies
Several studies have documented the therapeutic applications of this compound:
- Diabetes Management : In a study involving diabetic mice, this compound administration resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The findings suggest that this compound could be developed into a long-acting hypoglycemic agent .
- Cancer Treatment : this compound was tested on human oral cancer cell lines, where it inhibited cell proliferation and induced apoptosis. These results support its potential role as an adjunct therapy in cancer treatment regimens .
- Neuroprotection in Stress Models : In a prenatal stress model involving mice, this compound improved behavioral outcomes related to depression-like symptoms by regulating hormones associated with the hypothalamic-pituitary-adrenal axis and enhancing synaptic plasticity markers .
Summary Table of Applications
| Application | Mechanism | Key Findings |
|---|---|---|
| Hepatoprotection | Reduces oxidative stress and inflammation | Protects against liver damage; modulates lipid metabolism |
| Anti-Diabetic | Enhances insulin secretion | Lowers blood glucose levels; improves glucose homeostasis |
| Anti-Cancer | Inhibits cell proliferation | Cytotoxic effects on various cancer cell lines |
| Neuroprotection | Reduces oxidative stress | Improves cognitive function; protects neurons |
| Anti-Inflammatory | Modulates immune response | Decreases pro-inflammatory cytokines |
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
Methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Similar in structure but may differ in the position or number of hydroxyl groups.
Methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Another similar compound with slight variations in the ester group.
Uniqueness
The uniqueness of Geniposide lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.
属性
分子式 |
C17H24O10 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
methyl (1S)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8?,10-,11?,12-,13+,14-,16+,17+/m1/s1 |
InChI 键 |
IBFYXTRXDNAPMM-QZTNVZDFSA-N |
手性 SMILES |
COC(=O)C1=CO[C@H](C2C1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O |
Pictograms |
Acute Toxic |
同义词 |
geniposide jasminoidin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















